ethyl N-[3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate
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Overview
Description
Ethyl N-[3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate is a complex organic compound with a unique structure that includes a hydroxy group, a methoxyphenyl group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 1-(4-methoxyphenyl)-2-propanone. This intermediate is then subjected to a series of reactions, including hydroxylation and carbamation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and precise reaction times. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce different alcohol derivatives.
Scientific Research Applications
Ethyl N-[3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-[3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-2-propanone: An intermediate in the synthesis of the target compound.
2-hydroxy-4-methoxyacetophenone: A structurally similar compound with different functional groups.
4-methoxybenzyl methyl ketone: Another related compound with a methoxyphenyl group.
Uniqueness
Ethyl N-[3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H25NO4 |
---|---|
Molecular Weight |
295.37 g/mol |
IUPAC Name |
ethyl N-[2-(hydroxymethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate |
InChI |
InChI=1S/C16H25NO4/c1-5-21-16(19)17-15(14(10-18)11(2)3)12-6-8-13(20-4)9-7-12/h6-9,11,14-15,18H,5,10H2,1-4H3,(H,17,19) |
InChI Key |
QSKZFQYUBXZGPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C1=CC=C(C=C1)OC)C(CO)C(C)C |
Origin of Product |
United States |
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